Absolute PLK1 Selectivity vs. Multi-Kinase Inhibition in Leading Clinical Candidates
Cyclapolin 9 exhibits a clean selectivity profile, with no detectable activity against a panel of 20 diverse kinases at concentrations up to 10 µM . This contrasts sharply with clinical-stage PLK1 inhibitors like BI 2536 and Volasertib, which, despite being marketed as selective, retain nanomolar potency against PLK2 and PLK3 (IC50 values of 3.5-5 nM and 9-56 nM, respectively) , and Rigosertib, which is a multi-kinase inhibitor with IC50 values of 18-260 nM against PDGFR, BCR-ABL, and Src .
| Evidence Dimension | Kinase Selectivity (Number of off-target kinases inhibited at 10 µM) |
|---|---|
| Target Compound Data | 0/20 kinases inhibited |
| Comparator Or Baseline | BI 2536: PLK2 (IC50 3.5 nM), PLK3 (IC50 9 nM); Volasertib: PLK2 (IC50 5 nM), PLK3 (IC50 56 nM); Rigosertib: PLK2, PDGFR, BCR-ABL, Src (IC50 18-260 nM) |
| Quantified Difference | Cyclapolin 9 shows zero off-target activity vs. multiple potent off-target activities for comparators |
| Conditions | In vitro kinase activity assays; panel of 20 kinases for Cyclapolin 9; varying panels for comparators |
Why This Matters
For researchers requiring unambiguous PLK1-specific phenotypes, Cyclapolin 9 eliminates confounding off-target effects from PLK2/3 or other kinases.
